molecular formula C12H14ClNO2S B2899664 5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide CAS No. 2097889-65-9

5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide

Cat. No.: B2899664
CAS No.: 2097889-65-9
M. Wt: 271.76
InChI Key: QNAOVLUEPDBDFV-UHFFFAOYSA-N
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Description

5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide: is a chemical compound that has garnered interest in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiophene ring substituted with a chloro group at the 5-position, a carboxamide group at the 2-position, and a hydroxycyclohexenylmethyl group at the nitrogen atom of the amide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene core. One common synthetic route includes the following steps:

  • Formation of the Thiophene Ring: : This can be achieved through the Gewald reaction, which involves the condensation of α-haloketones with thiourea.

  • Introduction of the Chloro Group: : Chlorination of the thiophene ring at the 5-position can be performed using reagents such as N-chlorosuccinimide (NCS) under controlled conditions.

  • Attachment of the Carboxamide Group: : The carboxamide group can be introduced via amidation reactions, often using reagents like thionyl chloride (SOCl₂) followed by reaction with an amine.

  • Introduction of the Hydroxycyclohexenylmethyl Group: : This step involves the formation of the cyclohexenyl ring followed by hydroxylation and subsequent attachment to the amide nitrogen.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve continuous flow chemistry techniques, which allow for better control of reaction conditions and improved safety profiles. Additionally, the use of catalysts and green chemistry principles can help reduce waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide: can undergo various chemical reactions, including:

  • Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The chloro group can be reduced to a hydroxyl group.

  • Substitution: : The compound can undergo nucleophilic substitution reactions at the chloro or carboxamide positions.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide (H₂O₂) or m-CPBA (meta-chloroperoxybenzoic acid) can be used.

  • Reduction: : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

  • Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Thiophene-2-sulfoxide or thiophene-2-sulfone.

  • Reduction: : 5-hydroxy-5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide.

  • Substitution: : Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide: has several applications in scientific research:

  • Chemistry: : It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: : The compound may serve as a probe in biological studies to understand cellular processes and interactions.

  • Medicine: : Potential therapeutic applications include its use as an intermediate in the synthesis of drugs targeting various diseases.

  • Industry: : It can be employed in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide: can be compared with other thiophene derivatives, such as:

  • Thiophene-2-carboxylic acid: : Similar core structure but lacks the chloro and hydroxycyclohexenylmethyl groups.

  • 5-chlorothiophene-2-carboxamide: : Similar but without the hydroxycyclohexenylmethyl group.

  • 5-hydroxycyclohex-2-en-1-one: : Similar cyclohexenyl group but lacks the thiophene and carboxamide functionalities.

This compound .

Properties

IUPAC Name

5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2S/c13-10-5-4-9(17-10)11(15)14-8-12(16)6-2-1-3-7-12/h2,4-6,16H,1,3,7-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAOVLUEPDBDFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)(CNC(=O)C2=CC=C(S2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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